Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate
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Overview
Description
Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylcarbamoyl group attached to a phenyl ring, which is further connected to a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate typically involves the following steps:
Formation of the Dimethylcarbamoyl Intermediate: This step involves the reaction of dimethylamine with phosgene to produce dimethylcarbamoyl chloride.
Coupling Reaction: The dimethylcarbamoyl chloride is then reacted with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions.
Esterification: The final step involves the esterification of the resulting product with methyl 3-methylbenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylcarbamoyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylcarbamoyl)phenylboronic acid: Shares the dimethylcarbamoyl group but differs in the boronic acid moiety.
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide: Contains a similar dimethylcarbamoyl group but has a different overall structure.
Methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate: Another related compound with a similar core structure.
Uniqueness
Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-11-15(18(21)22-4)9-10-16(12)13-5-7-14(8-6-13)17(20)19(2)3/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUULIDBMREHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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